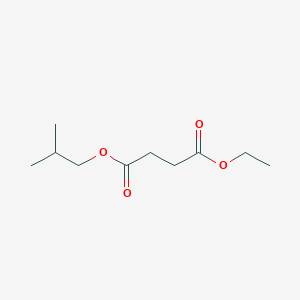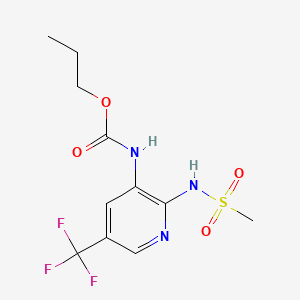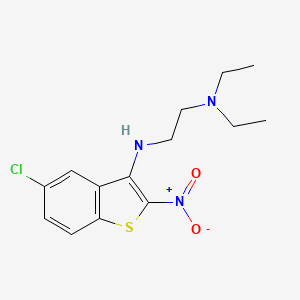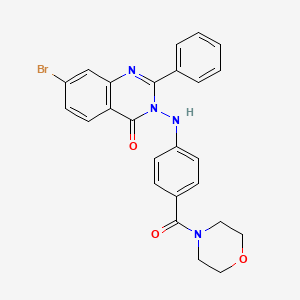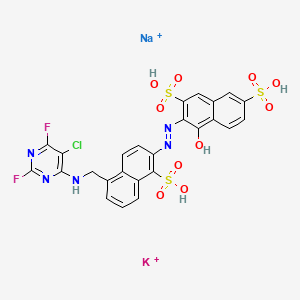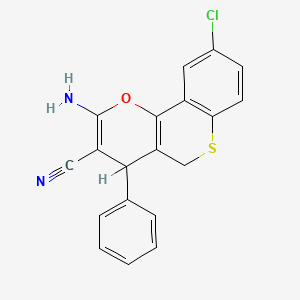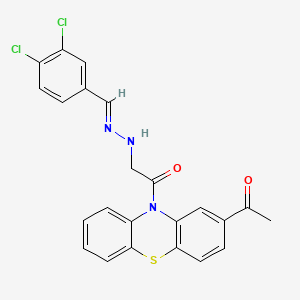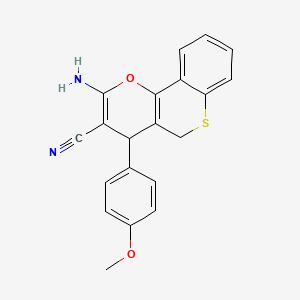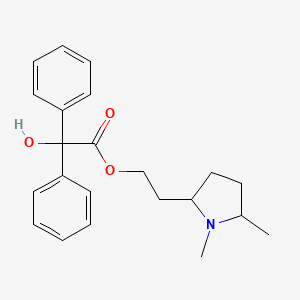
2-Pyrrolidinemethanol, 1,5-dimethyl-, benzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRL 447 is a chemical compound known for its significant biological and pharmacological properties. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of various diseases. The compound is characterized by its unique molecular structure, which allows it to interact with specific biological targets, leading to its diverse effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BRL 447 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of BRL 447.
Functionalization: The core structure is then functionalized by introducing various functional groups through different chemical reactions.
Purification: The final product is purified using techniques such as chromatography to obtain BRL 447 in its pure form.
Industrial Production Methods
In an industrial setting, the production of BRL 447 is scaled up using optimized synthetic routes. The process involves:
Large-Scale Synthesis: The core structure is synthesized in large quantities using high-yield reactions.
Functionalization and Purification: The functionalization steps are carried out in large reactors, followed by purification using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
BRL 447 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: BRL 447 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of BRL 447.
Reduction: Reduced forms of BRL 447 with different functional groups.
Substitution: Substituted derivatives with new functional groups.
Applications De Recherche Scientifique
BRL 447 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of BRL 447 involves its interaction with specific molecular targets in the body. These targets include enzymes, receptors, and other proteins that play a role in various biological pathways. By binding to these targets, BRL 447 can modulate their activity, leading to its therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
BRL 447 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
BRL 37344: Another compound with similar biological activity but different molecular structure.
BRL 44408: Known for its selective effects on specific receptors.
BRL 34915: A vasodilator with a different mechanism of action.
The uniqueness of BRL 447 lies in its specific molecular structure and the unique interactions it has with its biological targets, leading to its diverse effects and potential therapeutic applications.
Propriétés
Numéro CAS |
102476-62-0 |
|---|---|
Formule moléculaire |
C22H27NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
2-(1,5-dimethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO3/c1-17-13-14-20(23(17)2)15-16-26-21(24)22(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20,25H,13-16H2,1-2H3 |
Clé InChI |
KFQJZNNJMLFWFC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1C)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



